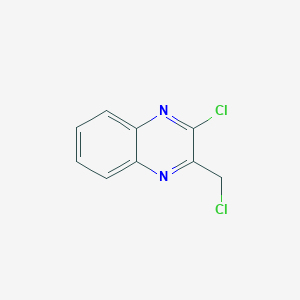
2-Chloro-3-(chloromethyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(chloromethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules
Vorbereitungsmethoden
The synthesis of 2-Chloro-3-(chloromethyl)quinoxaline typically involves the reaction of o-phenylenediamine with ethyl pyruvate in the presence of phosphorus oxychloride (POCl3). This reaction yields 2-chloro-3-methylquinoxaline, which is then further chlorinated to obtain this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-3-(chloromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(chloromethyl)quinoxaline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(chloromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-(chloromethyl)quinoxaline can be compared with other quinoxaline derivatives, such as 2-chloro-3-methylquinoxaline and 2-chloroquinoxaline . These compounds share similar structural features but differ in their reactivity and biological activities. The presence of the chloromethyl group in this compound makes it unique and potentially more versatile in various applications.
Similar Compounds
- 2-Chloro-3-methylquinoxaline
- 2-Chloroquinoxaline
- 2,3-Dichloroquinoxaline
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in the synthesis of complex molecules and a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
32601-87-9 |
|---|---|
Molekularformel |
C9H6Cl2N2 |
Molekulargewicht |
213.06 g/mol |
IUPAC-Name |
2-chloro-3-(chloromethyl)quinoxaline |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H,5H2 |
InChI-Schlüssel |
VZYXTUCEDLPIMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


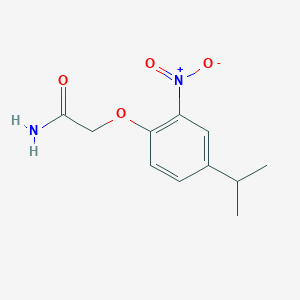
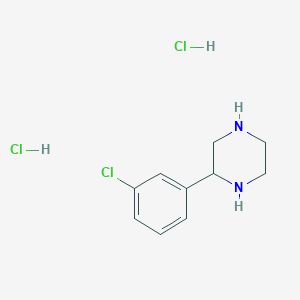

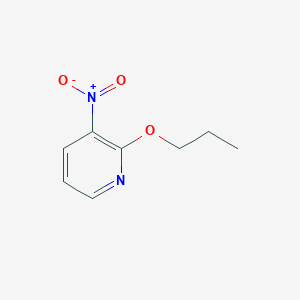
![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)
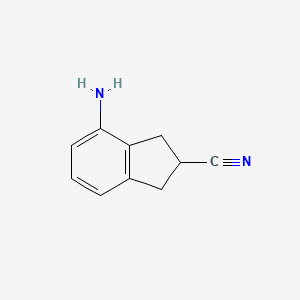
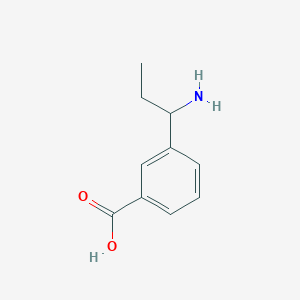
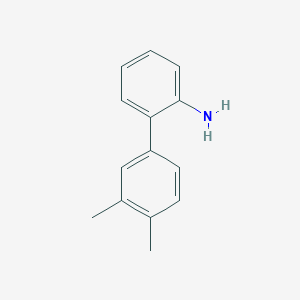

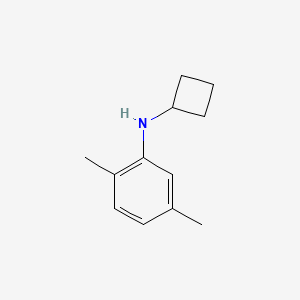
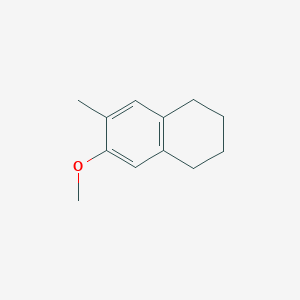
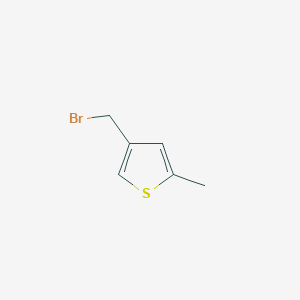
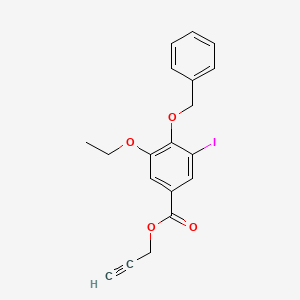
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
